N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Without more information, it’s not possible to provide a detailed chemical reactions analysis.Scientific Research Applications
Biological Activity and Synthesis
Synthesis and Characterization : A compound featuring a morpholine structure was synthesized, showcasing its potential for further biological studies. This synthesis process includes characterizing the compound through various spectroscopic techniques, indicating the detailed chemical understanding required for its potential application in scientific research (Mamatha S.V et al., 2019).
DNA-Binding and Cytotoxic Activities : Research into binuclear copper(II) complexes involving similar structural motifs has demonstrated their ability to bind with DNA and exhibit significant cytotoxic activities against cancer cells, suggesting potential applications in cancer therapy (Xiao-Wen Li et al., 2012).
Molecular Interactions and Chemical Properties
Investigation of Heterocycles : Studies on the reactions of specific heterocycles with saturated cyclic amines have led to the formation of oxalamides, highlighting the intricate molecular interactions and structural considerations important for the development of novel compounds with potential applications in various scientific fields (N. P. Solov’eva et al., 1993).
Structural Optimization for Receptor Antagonism : Research focused on structural modifications leading to the development of a potent, orally active human NK-1 receptor antagonist. This work emphasizes the importance of structural optimization in the design of therapeutic agents (J. Hale et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O3/c22-16-4-1-15(12-24)18(11-16)26-21(29)20(28)25-13-19(27-7-9-30-10-8-27)14-2-5-17(23)6-3-14/h1-6,11,19H,7-10,13H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMAKOUCDUZUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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